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Introduction
Transmembrane protein 138 (TMEM138), also known as T138, is a multi-pass transmembrane

protein that plays a critical role in various cellular processes, including cell proliferation,

differentiation, and apoptosis.[1][2] It is particularly crucial for the proper function of primary

cilia, which act as cellular antennae for sensing and transducing extracellular signals.[3]

Mutations in the TMEM138 gene have been linked to ciliopathies, a class of genetic disorders

characterized by ciliary dysfunction. One such disorder is Joubert syndrome, a rare autosomal

recessive condition affecting the cerebellum and brainstem, leading to developmental delays,

abnormal eye movements, and breathing difficulties.[1][3][4]

Existing knockout mouse models of Tmem138 have demonstrated significant phenotypes,

providing valuable insights into the in vivo function of this gene. These models exhibit

characteristics that mirror aspects of human ciliopathies, including enlarged brain ventricles,

male infertility due to azoospermia, and progressive retinal degeneration.[5][6][7] The retinal

degeneration is attributed to defects in the connecting cilium of photoreceptor cells, which

disrupts the transport of essential proteins, such as rhodopsin, to the outer segment, ultimately

leading to photoreceptor cell death.[5][6][8][9][10][11][12]

This document provides detailed application notes and protocols for the generation and

characterization of a Tmem138 knockout mouse model using the CRISPR-Cas9 system. The

methodologies outlined here are intended to guide researchers in creating a robust model to
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further investigate the pathophysiology of TMEM138-related diseases and to explore potential

therapeutic interventions.

Data Presentation
Table 1: Expected Phenotypic Outcomes in Tmem138
Knockout Mice vs. Wild-Type Controls

Phenotypic
Parameter

Wild-Type (WT)
Tmem138
Knockout (KO)

Method of Analysis

Brain Morphology

Lateral Ventricle

Volume
Normal Significantly Increased

Magnetic Resonance

Imaging (MRI) or

Histological analysis

with stereology

Retinal Morphology

Outer Nuclear Layer

(ONL) Thickness

Normal, age-

dependent
Progressive thinning

Histology (H&E

staining), Optical

Coherence

Tomography (OCT)

Photoreceptor Outer

Segments

Well-organized,

elongated

Disorganized,

shortened, or absent

Transmission Electron

Microscopy (TEM),

Immunohistochemistry

(IHC) for rhodopsin

Rhodopsin

Localization

Confined to outer

segments

Mislocalized to the

inner segment and

cell body

Immunohistochemistry

(IHC)

Male Fertility

Sperm Count Normal
Azoospermia

(absence of sperm)

Sperm analysis from

cauda epididymis

Testis Histology
Normal

spermatogenesis

Arrest of

spermatogenesis

Histology (H&E

staining)
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Experimental Protocols
Protocol 1: Generation of Tmem138 Knockout Mice
using CRISPR-Cas9
This protocol outlines the key steps for generating a Tmem138 knockout mouse model.

1. sgRNA Design and Synthesis:

Target Selection: Identify a suitable target site within the mouse Tmem138 gene. Early exons

are often targeted to ensure a frameshift mutation leading to a premature stop codon and

subsequent nonsense-mediated mRNA decay.

sgRNA Design: Utilize online CRISPR design tools (e.g., CHOPCHOP, CRISPOR) to design

single guide RNAs (sgRNAs) with high on-target efficiency and low off-target potential.[13]

[14][15][16][17]

Synthesis: Synthesize the designed sgRNAs. Commercially available synthetic sgRNAs are

recommended for their high quality and purity.

2. Preparation of CRISPR-Cas9 Reagents for Microinjection:

Prepare a microinjection mix containing:

Cas9 nuclease (protein or mRNA)

Synthesized sgRNA(s)

Injection buffer (e.g., TE buffer, pH 7.5)

3. Zygote Microinjection:

Harvest zygotes from superovulated female mice (e.g., C57BL/6J strain).

Microinject the CRISPR-Cas9 reagent mix into the pronucleus or cytoplasm of the zygotes.

[18]
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Transfer the microinjected zygotes into the oviducts of pseudopregnant recipient female

mice.

4. Identification of Founder Mice:

After birth, collect tail biopsies from the resulting pups at approximately 10-14 days of age.

Extract genomic DNA from the biopsies.

Perform PCR amplification of the targeted region of the Tmem138 gene.

Sequence the PCR products (Sanger sequencing) to identify insertions or deletions (indels)

that result in a frameshift mutation.[19]

Alternatively, a T7 endonuclease I (T7E1) assay can be used as a preliminary screen for

mutations.[19]

5. Breeding and Colony Establishment:

Breed the identified founder mice with wild-type mice to establish germline transmission of

the knockout allele.

Genotype the F1 generation to identify heterozygous knockout mice.

Intercross heterozygous mice to generate homozygous knockout mice.

Protocol 2: Validation of Tmem138 Knockout
1. Genotyping:

Design PCR primers that flank the targeted region of the Tmem138 gene.

Perform PCR on genomic DNA from tail biopsies.

Analyze PCR products by gel electrophoresis to distinguish between wild-type,

heterozygous, and homozygous knockout alleles based on size differences if a significant

deletion was introduced. For small indels, Sanger sequencing of the PCR product is

necessary.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 11 Tech Support

https://www.genemedi.net/pdf/Genemedi-Crispr-cas9%20Protocol.pdf
https://www.genemedi.net/pdf/Genemedi-Crispr-cas9%20Protocol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1662433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. mRNA Expression Analysis (optional but recommended):

Isolate total RNA from relevant tissues (e.g., retina, brain, testes).

Perform reverse transcription quantitative PCR (RT-qPCR) to measure Tmem138 mRNA

levels. A significant reduction in mRNA levels in knockout animals is expected.

3. Protein Expression Analysis:

Isolate protein from relevant tissues.

Perform Western blotting using a validated antibody against TMEM138. The absence of the

TMEM138 protein band in homozygous knockout animals confirms a successful knockout at

the protein level.

Protocol 3: Phenotypic Characterization
1. Retinal Degeneration Analysis:

Optical Coherence Tomography (OCT): Perform in vivo imaging of the retina at different ages

to monitor the progressive thinning of the outer nuclear layer.

Histology: Euthanize mice at various time points, enucleate the eyes, and fix them in an

appropriate fixative (e.g., 4% paraformaldehyde). Embed the eyes in paraffin or resin,

section, and stain with Hematoxylin and Eosin (H&E). Measure the thickness of the outer

nuclear layer.

Immunohistochemistry (IHC): Use retinal sections for IHC with antibodies against rhodopsin

to assess its localization. In knockout mice, rhodopsin is expected to be mislocalized to the

inner segment and cell body of photoreceptors.[5]

Transmission Electron Microscopy (TEM): Analyze the ultrastructure of the photoreceptor

connecting cilium and outer segments.

2. Neurological Phenotype Analysis:

Magnetic Resonance Imaging (MRI): Perform in vivo MRI scans of the brain to measure the

volume of the lateral ventricles.[20][21][22]
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Histology: Perfuse mice with 4% paraformaldehyde, dissect the brains, and process for

histology. Stain brain sections with a suitable stain (e.g., cresyl violet) to visualize brain

structures and measure ventricle size.

3. Male Fertility Analysis:

Sperm Count: Euthanize male mice, dissect the cauda epididymides, and incubate them in a

suitable medium to allow sperm to swim out. Count the sperm using a hemocytometer.[1][5]

[7][23][24]

Testis Histology: Fix testes in Bouin's fixative, embed in paraffin, section, and stain with H&E

to examine the stages of spermatogenesis.
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Caption: TMEM138 signaling interactions and downstream cellular effects.
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Caption: Workflow for generating and characterizing a Tmem138 knockout mouse.
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Caption: Logical relationships from Tmem138 knockout to observed phenotypes.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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